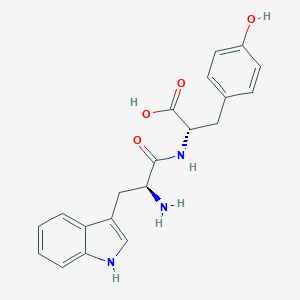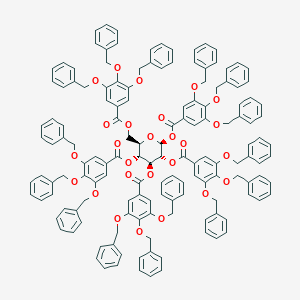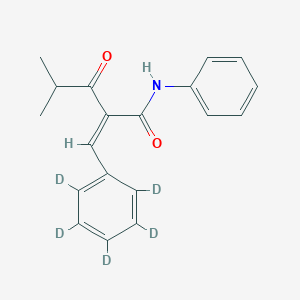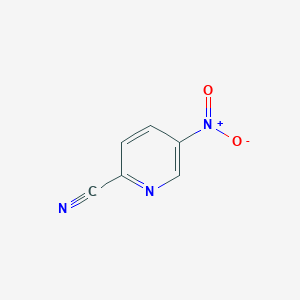
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide, also known as [125I]IBZM, is a radioligand used in scientific research to study dopamine receptors in the brain. This compound is synthesized through a multistep process and has several applications in neuroscience research.
Mecanismo De Acción
[125I]IBZM binds selectively to dopamine D2 receptors in the brain. The binding of [125I]IBZM to these receptors allows for the measurement of receptor density and affinity. This information can be used to study the effects of drugs and other compounds on dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
[125I]IBZM has no known biochemical or physiological effects on the body. It is used solely as a tool in scientific research to study dopamine receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [125I]IBZM in lab experiments is its high selectivity for dopamine D2 receptors. This allows for accurate measurements of receptor density and affinity. However, one limitation is the short half-life of the radioactive isotope used in [125I]IBZM. This requires frequent synthesis of the compound and limits its use in long-term studies.
Direcciones Futuras
There are several future directions for research involving [125I]IBZM. One direction is the use of the compound in studying the effects of drugs and other compounds on dopamine receptors in various neurological disorders. Another direction is the development of more selective and stable radioligands for studying dopamine receptors in the brain. Finally, [125I]IBZM could be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to gain a more comprehensive understanding of dopamine receptor function in the brain.
Métodos De Síntesis
The synthesis of [125I]IBZM involves several steps, including the preparation of the precursor molecule, iodination, and purification. The precursor molecule is first synthesized through a condensation reaction between p-chlorobenzaldehyde and N-ethyl-N-(2-hydroxyethyl)amine. The resulting product is then iodinated using iodine and sodium hydroxide. The final product is purified using high-performance liquid chromatography (HPLC) to obtain [125I]IBZM.
Aplicaciones Científicas De Investigación
[125I]IBZM is used in scientific research to study dopamine receptors in the brain. Specifically, it is used to measure the density and affinity of dopamine D2 receptors. This information is important in understanding the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
100427-84-7 |
|---|---|
Nombre del producto |
p-Chloro-N-ethyl-N-(2-iodoethyl)benzylamine hydriodide |
Fórmula molecular |
C11H15ClIN.HI |
Peso molecular |
451.51 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-ethyl-(2-iodoethyl)azanium;iodide |
InChI |
InChI=1S/C11H15ClIN.HI/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
Clave InChI |
GGSYODXMYCDVKX-UHFFFAOYSA-N |
SMILES |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
SMILES canónico |
CC[NH+](CCI)CC1=CC=C(C=C1)Cl.[I-] |
Sinónimos |
JFA 10 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















